2,4-Dimethoxy-6-(4-(methylsulfonyl)piperazin-1-yl)pyrimidine
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Overview
Description
2,4-Dimethoxy-6-(4-(methylsulfonyl)piperazin-1-yl)pyrimidine is a chemical compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine. This particular compound is characterized by the presence of methoxy groups at positions 2 and 4, and a methylsulfonyl piperazine group at position 6 of the pyrimidine ring. It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
Target of Action
Similar compounds have been known to target enzymes like phosphatidylinositol-3-kinase (pi3k), which is an important target in cancer due to the deregulation of the pi3k/akt signaling pathway in a wide variety of tumors .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its target enzyme, potentially inhibiting its activity and leading to changes in cellular processes .
Biochemical Pathways
If its target is indeed pi3k, it could affect the pi3k/akt signaling pathway, which plays a crucial role in regulating the cell cycle and thus has implications in cancer .
Result of Action
If it acts as an inhibitor of pi3k, it could potentially halt the cell cycle, thereby inhibiting the growth of cancer cells .
Preparation Methods
The synthesis of 2,4-Dimethoxy-6-(4-(methylsulfonyl)piperazin-1-yl)pyrimidine typically involves multiple steps:
Starting Material: The synthesis begins with 4,6-dihydroxy-2-methylthiopyrimidine.
Chlorination: The starting material is reacted with phosphorus oxychloride under nitrogen atmosphere to form 4,6-dichloro-2-methylthiopyrimidine.
Methoxylation: The dichloro compound is then treated with sodium methoxide in methanol to replace the chlorine atoms with methoxy groups, yielding 4,6-dimethoxy-2-methylthiopyrimidine.
Oxidation: The methylthio group is oxidized using hydrogen peroxide in the presence of a catalyst to form 4,6-dimethoxy-2-methylsulfonylpyrimidine.
Piperazine Substitution: Finally, the methylsulfonyl compound is reacted with piperazine to introduce the piperazinyl group at position 6, resulting in the formation of this compound.
Chemical Reactions Analysis
2,4-Dimethoxy-6-(4-(methylsulfonyl)piperazin-1-yl)pyrimidine undergoes various chemical reactions:
Oxidation: The compound can be oxidized further to introduce additional functional groups.
Reduction: Reduction reactions can be performed to modify the sulfonyl group.
Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The compound can undergo hydrolysis to break down into simpler components.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2,4-Dimethoxy-6-(4-(methylsulfonyl)piperazin-1-yl)pyrimidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It serves as a precursor in the development of pharmaceutical drugs, particularly those targeting neurological and inflammatory conditions.
Industry: The compound is utilized in the production of agrochemicals, such as herbicides and pesticides.
Comparison with Similar Compounds
Similar compounds to 2,4-Dimethoxy-6-(4-(methylsulfonyl)piperazin-1-yl)pyrimidine include:
4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine: Lacks the piperazinyl group but shares the methoxy and methylsulfonyl functionalities.
2,4-Dimethoxy-6-(piperazin-1-yl)pyrimidine: Similar structure but without the methylsulfonyl group.
4,6-Dimethoxy-2-(methylthio)pyrimidine: Contains a methylthio group instead of a methylsulfonyl group.
The uniqueness of this compound lies in its combination of methoxy, methylsulfonyl, and piperazinyl groups, which confer specific chemical and biological properties .
Properties
IUPAC Name |
2,4-dimethoxy-6-(4-methylsulfonylpiperazin-1-yl)pyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O4S/c1-18-10-8-9(12-11(13-10)19-2)14-4-6-15(7-5-14)20(3,16)17/h8H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAVXZLLPZBWTLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=C1)N2CCN(CC2)S(=O)(=O)C)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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